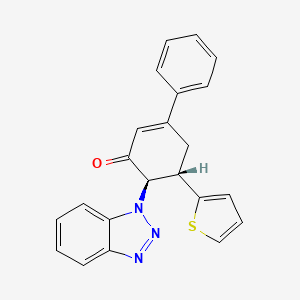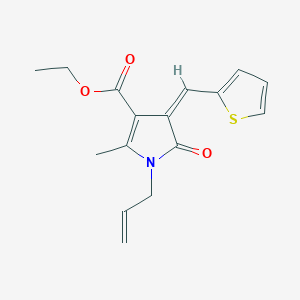
(5S,6R)-6-(1H-benzotriazol-1-yl)-3-phenyl-5-(thiophen-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzotriazole moiety, a phenyl group, and a thiophene ring attached to a cyclohexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole derivatives: Compounds with similar benzotriazole moieties.
Phenyl-substituted cyclohexenes: Compounds with phenyl groups attached to cyclohexene rings.
Thiophene-containing compounds: Molecules featuring thiophene rings.
Uniqueness
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is unique due to its combination of benzotriazole, phenyl, and thiophene groups, which confer distinct chemical and physical properties. This unique structure allows for diverse applications and interactions that are not typically observed in simpler compounds.
Propiedades
Fórmula molecular |
C22H17N3OS |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(5S,6R)-6-(benzotriazol-1-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C22H17N3OS/c26-20-14-16(15-7-2-1-3-8-15)13-17(21-11-6-12-27-21)22(20)25-19-10-5-4-9-18(19)23-24-25/h1-12,14,17,22H,13H2/t17-,22-/m1/s1 |
Clave InChI |
XZJFJKRMOLBXKH-VGOFRKELSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CS5 |
SMILES canónico |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11541581.png)
![(2Z,5Z)-5-(3,5-diiodo-2-methoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11541587.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541590.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11541600.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11541604.png)
![2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11541610.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11541627.png)
![6-chloro-N-(4-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541636.png)
![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11541639.png)
![2,2'-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediyl))bis(N-(thiazol-2-yl)acetamide)](/img/structure/B11541647.png)
![(5-chloro-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11541658.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541669.png)
acetyl}hydrazinylidene)-N-(4-fluorophenyl)butanamide](/img/structure/B11541685.png)
